24-Ethyl-3,7,10,28-tetrahydroxy-14-methoxy-25-methyl-12,18,20-trioxa-25-azaheptacyclo[15.11.1.02,15.04,13.06,11.021,29.022,27]nonacosa-1(28),2(15),3,6(11),13,21(29),22(27),23-octaene-5,26-dione
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Overview
Description
CID 5748500 is a natural product found in Actinoplanes with data available.
Scientific Research Applications
Structural Analysis and Molecular Conformation The compound has been studied for its unique structural characteristics. In one study, the epimers Dibothrioclinin I and II were analyzed, highlighting the significance of inversion at one C atom of a central ring junction in the molecules. These epimers were derived from two bothrioclinin moieties joined together, creating an additional six-membered ring, which is a notable structural feature (Wang et al., 2003).
Chemosensory Applications The compound's utility in chemosensory applications has been demonstrated, specifically in the detection of metal ions. A study introduced a macrocyclic ligand containing a tetramine chain and a chromophore, which exhibits an OFF-ON fluorescent response for Zn(II) ions, particularly notable at alkaline pH values. This indicates potential applications in metal ion sensing and environmental monitoring (Ambrosi et al., 2020).
Molecular Interaction and Bonding Another study focused on the molecular conformation and bonding of a related compound, emphasizing the unique collapsed conformation due to intermolecular (C—H⋯π) and intramolecular (C—H⋯O) hydrogen bonding. This highlights the compound's role in understanding molecular interactions and the structural dynamics of complex molecules (Bryan et al., 2000).
properties
CAS RN |
142383-44-6 |
---|---|
Product Name |
24-Ethyl-3,7,10,28-tetrahydroxy-14-methoxy-25-methyl-12,18,20-trioxa-25-azaheptacyclo[15.11.1.02,15.04,13.06,11.021,29.022,27]nonacosa-1(28),2(15),3,6(11),13,21(29),22(27),23-octaene-5,26-dione |
Molecular Formula |
C29H27NO10 |
Molecular Weight |
549.5 g/mol |
IUPAC Name |
24-ethyl-3,7,10,28-tetrahydroxy-14-methoxy-25-methyl-12,18,20-trioxa-25-azaheptacyclo[15.11.1.02,15.04,13.06,11.021,29.022,27]nonacosa-1(28),2(15),3,6(11),13,21(29),22(27),23-octaene-5,26-dione |
InChI |
InChI=1S/C29H27NO10/c1-4-10-7-11-17(29(36)30(10)2)23(34)20-16-12(8-15-19(20)25(11)39-9-38-15)26(37-3)28-21(22(16)33)24(35)18-13(31)5-6-14(32)27(18)40-28/h7,13-15,31-34H,4-6,8-9H2,1-3H3 |
InChI Key |
SLGIZIDCEVQLHR-UHFFFAOYSA-N |
SMILES |
CCC1=CC2=C(C(=C3C4=C2OCOC4CC5=C3C(=C6C(=C5OC)OC7=C(C6=O)C(CCC7O)O)O)O)C(=O)N1C |
Canonical SMILES |
CCC1=CC2=C(C(=C3C4=C2OCOC4CC5=C3C(=C6C(=C5OC)OC7=C(C6=O)C(CCC7O)O)O)O)C(=O)N1C |
synonyms |
SCH 42137 SCH-42137 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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